Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. [] It exhibits strong inhibitory activity against human class I HDAC isoforms and demonstrates significant antitumor activity in both in vitro and in vivo studies. []
Relevance: While structurally distinct from N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, this compound shares a common benzamide core and a substituted fluorophenyl ring. [] The presence of these shared structural elements suggests potential similarities in their binding properties and biological activities.
Compound Description: Imatinib is a widely used therapeutic agent for treating leukemia. [, , ] It functions as a tyrosine kinase inhibitor, specifically targeting the activity of tyrosine kinases. [] Imatinib is commonly administered as a piperazin-1-ium salt with various counterions. []
Relevance: Imatinib and N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide both possess a benzamide core as a central structural motif. [] This shared feature suggests a potential commonality in their binding modes and biological activity profiles, despite differences in other substituents.
Compound Description: This compound is structurally similar to Imatinib and is likely a tyrosine kinase inhibitor. []
Relevance: This compound is highly related to N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide due to the presence of a benzamide core, a substituted phenyl ring linked to the amide nitrogen, and a substituted benzyl group connected to the benzamide carbonyl group. [] This close structural similarity suggests potential overlap in their binding affinities and biological activities.
Compound Description: Lapatinib is a tyrosine kinase inhibitor prescribed in conjunction with capecitabine for the treatment of advanced or metastatic breast cancers that overexpress HER2 (ErbB2). [, ] It acts as a reversible selective inhibitor of the intracellular tyrosine kinase receptor for epidermal growth factor. [] Research shows that lapatinib is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and inhibits these transporters, as well as organic anion transporting polypeptide 1B1. [, ]
Relevance: Although structurally distinct from N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, Lapatinib also acts as a tyrosine kinase inhibitor and features a methylsulfonyl group. [] This shared functional group could indicate potential similarities in their pharmacophores, despite differences in their overall structures.
Compound Description: Nilotinib is employed as an anti-leukemia cytostatic drug in cancer treatment. [] Characterized by its nanosize weakly crystalline structure, it demonstrates significantly higher solubility compared to its modification A, leading to faster absorption and enhanced activity. []
Relevance: Sharing a benzamide core with N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, Nilotinib also functions as a tyrosine kinase inhibitor. [] This common core structure and similar therapeutic target suggest potential commonalities in their binding profiles and mechanisms of action, despite variations in other substituents.
Compound Description: Chidamide holds the distinction of being the first oral subtype-selective histone deacetylase inhibitor approved in China for treating relapsed and refractory peripheral T-cell lymphoma. [] The correct structure of Chidamide, often mistaken due to isomers, has been definitively established. []
Relevance: Chidamide exhibits structural parallels with N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, notably the benzamide core and the substituted fluorophenyl ring attached to the amide nitrogen. [] This structural resemblance points to potential similarities in their binding characteristics and biological effects, despite differences in other parts of the molecules.
Compound Description: Ameltolide is recognized as the most potent anticonvulsant among benzamide derivatives. []
Relevance: Ameltolide serves as a foundational structure for understanding the activity of N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide. [] Both compounds share the core benzamide structure, suggesting a potential link between their pharmacological profiles.
4-Amino-N-(2-ethylphenyl)benzamide
Compound Description: This compound is a derivative of Ameltolide and shows anticonvulsant activity. [] It displays superior efficacy and protective index compared to ameltolide when administered orally. []
Relevance: This Ameltolide derivative, like N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, highlights the importance of substituents on the benzamide core for influencing pharmacokinetic properties and anticonvulsant activity. []
4-Amino-N-(2,6-diethylphenyl)benzamide
Compound Description: This compound is another derivative of Ameltolide and exhibits anticonvulsant activity. [] Similar to the 2-ethyl derivative, it demonstrates a better efficacy and protective index compared to ameltolide following oral administration. []
Relevance: This Ameltolide derivative, along with N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, underscores the significant role of substituents on the benzamide core in shaping both pharmacokinetic characteristics and anticonvulsant activity. []
Compound Description: CK-1649 is a class III antiarrhythmic agent. [] Analogues of CK-1649, designed to investigate structure-activity relationships, revealed one compound with comparable in vitro activity. [] This compound, unlike CK-1649, was ineffective in preventing ventricular tachycardia in anesthetized dogs. []
Relevance: Though structurally different from N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, CK-1649's classification as an antiarrhythmic agent, coupled with its methylsulfonyl group, hints at possible shared pharmacophore features. [] This suggests that despite structural variations, there might be overlapping areas in their biological activity profiles.
Compound Description: This compound, an analog of CK-1649, displayed comparable class III electrophysiological activity in vitro and prolonged the functional refractory period in anesthetized dogs. [] Unlike CK-1649, it was ineffective at preventing ventricular tachycardia induced by programmed electrical stimulation in a post-myocardial infarction dog model. []
Relevance: This CK-1649 analog, alongside N-(2-fluorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide, features a methylsulfonyl group and exhibits biological activity, albeit with a distinct mechanism of action. [] The presence of this shared functional group suggests potential similarities in their pharmacophores, despite their structural differences.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.